molecular formula C11H7F3N2O2 B13319113 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid

Katalognummer: B13319113
Molekulargewicht: 256.18 g/mol
InChI-Schlüssel: KDOPHQSSYJKOMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid is a chemical compound that features a trifluorobenzyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 3,4,5-trifluorobenzyl bromide with imidazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trifluorobenzyl group and the imidazole ring, which confer distinct chemical and biological properties. The trifluorobenzyl group enhances lipophilicity and metabolic stability, while the imidazole ring provides a versatile scaffold for further functionalization.

Eigenschaften

Molekularformel

C11H7F3N2O2

Molekulargewicht

256.18 g/mol

IUPAC-Name

1-[(3,4,5-trifluorophenyl)methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C11H7F3N2O2/c12-7-1-6(2-8(13)10(7)14)3-16-4-9(11(17)18)15-5-16/h1-2,4-5H,3H2,(H,17,18)

InChI-Schlüssel

KDOPHQSSYJKOMK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)F)CN2C=C(N=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.